[(thiophen-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring a thiophene ring and a pyrazole ring connected by a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyrazole precursors, which are then subjected to alkylation reactions to introduce the methyl bridge. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Both the thiophene and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds such as:
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde or thiophene-2-boronic acid.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole or 3,5-dimethyl-1H-pyrazole.
Properties
Molecular Formula |
C11H12F3N3S |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H12F3N3S/c12-11(13,14)8-17-9(3-4-16-17)6-15-7-10-2-1-5-18-10/h1-5,15H,6-8H2 |
InChI Key |
ASIAPLQVYOLRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=NN2CC(F)(F)F |
Origin of Product |
United States |
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